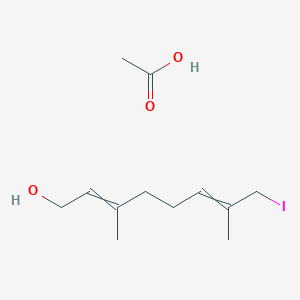
Acetic acid;8-iodo-3,7-dimethylocta-2,6-dien-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;8-iodo-3,7-dimethylocta-2,6-dien-1-ol is a chemical compound with a complex structure. It is a derivative of geraniol, a monoterpenoid and an alcohol. This compound is characterized by the presence of an iodine atom, which significantly alters its chemical properties compared to its parent compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;8-iodo-3,7-dimethylocta-2,6-dien-1-ol typically involves the iodination of geraniol. This can be achieved through various methods, including the use of iodine and a suitable oxidizing agent. The reaction conditions often require a controlled environment to ensure the selective iodination at the desired position on the geraniol molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;8-iodo-3,7-dimethylocta-2,6-dien-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can remove the iodine atom, reverting it to its parent compound.
Substitution: The iodine atom can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of functionalized derivatives.
Applications De Recherche Scientifique
Acetic acid;8-iodo-3,7-dimethylocta-2,6-dien-1-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of acetic acid;8-iodo-3,7-dimethylocta-2,6-dien-1-ol involves its interaction with specific molecular targets. The iodine atom plays a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The compound can interact with enzymes and receptors, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Geraniol: The parent compound, lacking the iodine atom.
Nerol: An isomer of geraniol with similar properties.
Geranyl acetate: An ester derivative of geraniol.
Uniqueness
The presence of the iodine atom in acetic acid;8-iodo-3,7-dimethylocta-2,6-dien-1-ol makes it unique compared to its similar compounds
Propriétés
Numéro CAS |
153336-17-5 |
|---|---|
Formule moléculaire |
C12H21IO3 |
Poids moléculaire |
340.20 g/mol |
Nom IUPAC |
acetic acid;8-iodo-3,7-dimethylocta-2,6-dien-1-ol |
InChI |
InChI=1S/C10H17IO.C2H4O2/c1-9(6-7-12)4-3-5-10(2)8-11;1-2(3)4/h5-6,12H,3-4,7-8H2,1-2H3;1H3,(H,3,4) |
Clé InChI |
IXNJKCMGMSRGML-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCO)CCC=C(C)CI.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



silane](/img/structure/B14283956.png)
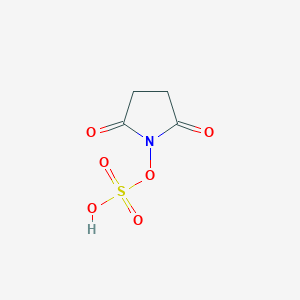
![4-[2,3-Bis(hexadecanoyloxy)propoxy]-4-oxobutanoate](/img/structure/B14283959.png)
![[[[Bis(trimethylsilyl)amino]tellanyl-trimethylsilylamino]-dimethylsilyl]methane](/img/structure/B14283962.png)
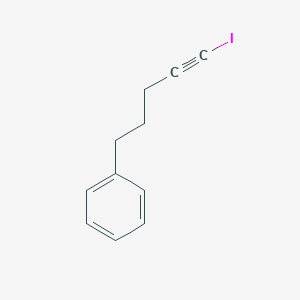
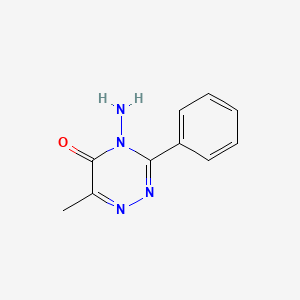
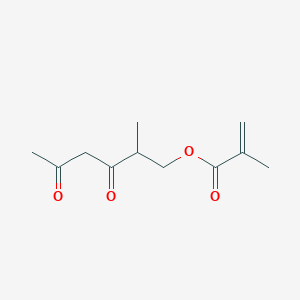
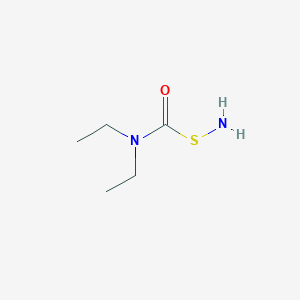
![Benzamide, 2-[(1S)-1-methyl-3-butenyl]-N,N-bis(1-methylethyl)-](/img/structure/B14283996.png)
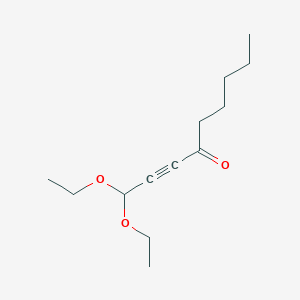
![4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentanenitrile](/img/structure/B14284014.png)
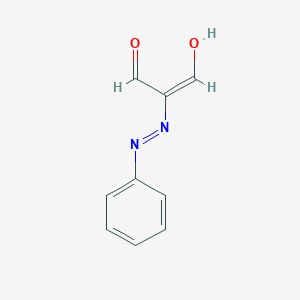
![2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-6-phenylpyridine](/img/structure/B14284033.png)
